Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate
Description
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative characterized by an ethyl ester group at position 3, a methylamino substituent at position 4, and an isopropyl group at position 8 of the quinoline core.
Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
FAMYMHJRQZAJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
-
Substrate : 4-Chloroquinoline intermediate
-
Reagents : Methylamine, Raney nickel (catalyst), methanol
This method avoids harsh acidic conditions, preserving the ester functionality. The use of Raney nickel ensures selective reduction of nitro or chloro groups without affecting the quinoline ring.
Direct Nucleophilic Substitution
-
Substrate : 4-Chloroquinoline derivative
-
Reagents : Methylamine (excess), DMF, 80°C, 12 hours
While simpler, this method often requires higher temperatures and prolonged reaction times, increasing the risk of ester group hydrolysis.
Final Esterification and Purification
The ethyl ester group is typically introduced early but may require re-esterification if hydrolyzed during subsequent steps. For example:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 6h | 85% | |
| Recrystallization | Isopropyl ether, −20°C | 95% purity |
Final purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethers.
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
Route A: Sequential Functionalization
-
Quinoline core formation → C8 bromination → C4 chlorination
-
C8 isopropyl introduction (Grignard) → C4 methylamination (reductive amination)
-
Esterification → Purification
Route B: Convergent Synthesis
-
Pre-functionalized quinoline (C8 isopropyl, C4 nitro)
-
Nitro reduction → Methylamine coupling
-
Esterification → Purification
Route B offers higher efficiency but requires advanced intermediates.
Challenges and Optimization Strategies
-
Steric Hindrance : The isopropyl group at C8 impedes reactions at C4. Using polar aprotic solvents (e.g., DMF) improves reagent accessibility.
-
Ester Stability : Avoiding strongly acidic/basic conditions preserves the ethyl ester. Raney nickel-mediated reductions are preferable to lithium aluminum hydride (LiAlH₄).
-
Byproduct Formation : Recrystallization from isopropyl ether effectively removes impurities like unreacted methylamine or nickel residues .
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester at position 3 undergoes hydrolysis and nucleophilic substitution:
-
Hydrolysis : Treatment with aqueous HCl (1M, 80°C, 4h) yields the carboxylic acid derivative (8-isopropyl-4-(methylamino)quinoline-3-carboxylic acid) with >90% conversion .
-
Transesterification : Methanol/H<sub>2</sub>SO<sub>4</sub> (reflux, 6h) produces the methyl ester analog .
Table 1: Ester Reactivity
Methylamino Group Modifications
The 4-methylamino group participates in acylation and alkylation:
-
Acylation : Acetic anhydride (pyridine, 60°C, 2h) yields the N-acetyl derivative .
-
Reductive Alkylation : Formaldehyde/NaBH<sub>4</sub> converts the methylamino group to dimethylamino .
Table 2: Methylamino Reactivity
Quinoline Ring Functionalization
Electrophilic substitution occurs at positions 5 and 6, influenced by the electron-donating methylamino group:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2h) introduces nitro groups at position 5 .
-
Halogenation : SO<sub>2</sub>Cl<sub>2</sub> (CH<sub>2</sub>Cl<sub>2</sub>, 40°C, 6h) chlorinates position 6 .
Table 3: Ring Substitution Reactions
Isopropyl Group Transformations
The steric bulk of the 8-isopropyl group limits electrophilic substitution at position 8 but enables radical bromination under harsh conditions :
Biological Activity Correlation
Structural analogs highlight the impact of substituents on pharmacological properties:
-
Anticancer Activity : Alkyl substituents at position 8 enhance kinase inhibition (e.g., ALK IC<sub>50</sub> = 1.0–2.5 nM for propyl/isopropyl derivatives) .
-
Antimicrobial Activity : Quinoline-3-carboxylic acids with fluoro/morpholino groups exhibit MIC values as low as 0.06 µg/mL .
Key Findings
-
The ester and methylamino groups are primary reaction sites, enabling diverse derivatization.
-
Electrophilic substitution favors positions 5 and 6 due to electronic and steric effects.
-
The 8-isopropyl group requires specialized conditions for modification but contributes to bioactivity in analogs.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C15H18N2O2 and a molecular weight of approximately 272.34 g/mol. It features a quinoline core, which is known for its diverse pharmacological properties. The presence of an ethyl ester group, a methylamino group at the 4-position, and an isopropyl group at the 8-position enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential as an alternative therapeutic agent in treating bacterial infections .
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines at concentrations that do not harm normal cells. This selectivity indicates a favorable therapeutic window for further development as an anticancer agent .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Esterification : Formation of the ethyl ester.
- Alkylation : Introduction of the isopropyl group.
- Reductive Amination : Incorporation of the methylamino group.
Each step must be carefully controlled to optimize yield and purity, which are critical for ensuring the biological efficacy of the compound .
- Antimicrobial Studies : A recent study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent against resistant bacterial strains .
- Anticancer Activity : Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells, indicating selective toxicity .
Mechanism of Action
The mechanism of action of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives
Key Observations:
Biological Activity
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- SMILES Notation : O=C(C1=C(NC)C2=CC=CC(C(C)C)=C2N=C1)OCC
This quinoline derivative exhibits a unique chemical structure that contributes to its biological activities.
Research indicates that quinoline derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Quinoline derivatives have been shown to inhibit several kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, compounds like CJ-2360, a related quinoline derivative, demonstrated potent inhibition of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers .
- Antimicrobial Activity : this compound has potential applications in developing new antimicrobial agents. Its structural features suggest it may interact with bacterial cell membranes or specific targets within bacterial cells, leading to growth inhibition.
- Anti-inflammatory Properties : Some quinoline derivatives have been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This suggests that this compound may also have similar properties .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related quinoline derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against cancer cell lines at low concentrations (30–100 nM). The mechanisms involved included apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the quinoline structure could enhance antibacterial activity, suggesting that this compound might be optimized for improved efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, and how can regioselectivity be controlled during substituent introduction?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example, the ethyl ester group at position 3 is often introduced via nucleophilic substitution or condensation reactions. Regioselectivity in substituent placement (e.g., isopropyl at position 8) can be achieved using steric or electronic directing groups. Evidence from analogous compounds shows that solvents like DMSO and catalysts (e.g., Bu₄NI) influence reaction pathways, favoring either O-alkylation or N-alkylation . Optimization of temperature and reaction time is critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : NMR (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. The methylamino group at position 4 typically shows a singlet in ¹H NMR (~2.8–3.2 ppm), while the isopropyl group at position 8 displays split quartets. IR spectroscopy can validate carbonyl (C=O) stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns aiding structural validation .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in sealed containers under inert atmosphere (N₂/Ar) at room temperature (RT), avoiding moisture and light. Analogous quinoline esters show degradation via hydrolysis of the ester group under humid conditions, necessitating desiccants like silica gel. Long-term stability should be monitored using periodic HPLC analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding hydrogen bonding and packing arrangements?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) is definitive for elucidating bond angles, torsional conformations, and intermolecular interactions. For example, C–H⋯O and C–H⋯Cl hydrogen bonds in related quinolines influence crystal packing and stability . Advanced refinement techniques (e.g., TWIN laws in SHELXL) are recommended for handling twinned crystals, which are common in sterically hindered derivatives .
Q. What strategies mitigate data contradictions between computational modeling and experimental results for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in DFT calculations. Validate computational models using solvent correction methods (e.g., COSMO-RS) and compare with kinetic data (e.g., Arrhenius plots from controlled reactions). Cross-referencing with crystallographic data ensures accurate conformational assumptions .
Q. How can researchers optimize synthetic yields while minimizing side reactions like dimerization or over-alkylation?
- Methodological Answer : Use stepwise protection/deprotection strategies. For instance, protect the methylamino group with Boc before introducing the isopropyl moiety. Evidence from pyranoquinoline syntheses suggests that low-temperature (-78°C) lithiation reduces unwanted electrophilic attacks . Monitor reactions in real-time via inline FTIR or LC-MS to terminate at optimal conversion .
Q. What in vitro methodologies are suitable for evaluating the compound’s biological activity, and how do structural modifications impact efficacy?
- Methodological Answer : Test antimicrobial activity via broth microdilution assays (MIC determination) against Gram-positive/negative strains. Antitumor potential can be assessed using MTT assays on cancer cell lines. Structure-activity relationship (SAR) studies on analogous compounds reveal that electron-withdrawing groups (e.g., fluoro at position 6) enhance DNA gyrase inhibition, while bulky substituents (e.g., isopropyl) may reduce membrane permeability .
Q. What analytical challenges arise in quantifying degradation products, and how can hyphenated techniques address them?
- Methodological Answer : Degradation products (e.g., hydrolyzed carboxylic acid) often co-elute with parent compounds in HPLC. Use LC-MS/MS with MRM (multiple reaction monitoring) for selective quantification. For photodegradation studies, employ UV-vis spectroscopy coupled with quantum yield calculations to identify reactive pathways .
Methodological Resources
- Crystallography : SHELX suite for structure refinement, with TWIN and HKLF 5 commands for challenging datasets .
- Synthetic Optimization : Design of Experiments (DoE) software (e.g., JMP) for reaction parameter screening .
- Biological Assays : CLSI guidelines for standardized MIC testing; OECD protocols for cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
